molecular formula C10H9F4NO2 B15497719 ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate CAS No. 1799-83-3

ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B15497719
CAS No.: 1799-83-3
M. Wt: 251.18 g/mol
InChI Key: KMDMOOQOWPAFMR-UHFFFAOYSA-N
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Description

Ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate is a carbamate derivative featuring a fluorinated aromatic ring. Its structure includes a 4-fluoro substituent and a 3-trifluoromethyl group on the phenyl ring, coupled with an ethyl carbamate moiety. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity . This compound is primarily employed as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors like Sorafenib .

Properties

CAS No.

1799-83-3

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H9F4NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

KMDMOOQOWPAFMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight LogP<sup>a</sup> Key Applications
Ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate 4-F, 3-CF3, ethyl ester C10H9F4NO2 267.18 ~3.2<sup>b</sup> Pharmaceutical intermediate
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-Cl, 3-CF3, methyl ester C9H7ClF3NO2 253.61 ~3.5 Drug synthesis intermediate
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate 4-Cl, 3-CF3, phenyl ester C14H9ClF3NO2 315.68 ~4.1 Sorafenib impurity; crystallography studies
Ethyl N-(3-fluorophenyl)carbamate 3-F, ethyl ester C9H10FNO2 183.18 ~2.4 Research chemical
Vinyl carbamate Vinyl group C3H5NO2 87.07 ~0.8 Carcinogen research

<sup>a</sup> Estimated using XLogP3 values or analogous calculations.
<sup>b</sup> Predicted based on trifluoromethyl and fluorine contributions.

Key Observations:

  • Substituent Effects :
    • Halogen vs. Trifluoromethyl : Chlorine (in methyl/phenyl analogs) increases molecular weight and lipophilicity (LogP ~3.5–4.1) compared to fluorine (LogP ~3.2). The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, influencing reactivity .
    • Ester Group : Ethyl esters (e.g., target compound) balance solubility and stability, whereas phenyl esters (e.g., Sorafenib impurity) exhibit higher LogP and crystallinity .

Preparation Methods

Direct Carbamation via Ethyl Chloroformate

The most straightforward route to ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with ethyl chloroformate under basic conditions. This method follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.

Typical Procedure

  • Reaction Setup : In a dry, inert atmosphere, 4-fluoro-3-(trifluoromethyl)aniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base Addition : Triethylamine (1.2–2.0 equiv) is added to scavenge HCl generated during the reaction.
  • Chloroformate Addition : Ethyl chloroformate (1.1 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.
  • Stirring : The mixture is warmed to room temperature and stirred for 4–12 hours, monitored by TLC or LCMS.
  • Workup : The reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated NaHCO₃, and brine.
  • Purification : The crude product is purified via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate), yielding the carbamate as a crystalline solid.

Key Considerations

  • Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups reduce the nucleophilicity of the aromatic amine, necessitating longer reaction times or slight heating (30–40°C) to achieve completion.
  • Solvent Choice : Polar aprotic solvents like DCM or THF are preferred to stabilize intermediates and enhance reaction rates.
  • Yield Optimization : Excess ethyl chloroformate (1.1–1.3 equiv) improves conversion, though higher equivalents risk diethyl carbonate formation. Typical yields range from 70% to 85%.

Alternative Pathways: Isocyanate Intermediate

For substrates sensitive to chloroformates, an alternative route employs in situ generation of an isocyanate intermediate. This method, adapted from patent literature, involves treating 4-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene to form the corresponding isocyanate, which subsequently reacts with ethanol.

Procedure

  • Isocyanate Formation : The amine is reacted with triphosgene (0.35 equiv) in DCM at 0°C, followed by gradual warming to room temperature.
  • Ethanol Quenching : Anhydrous ethanol (1.5 equiv) is added, and the mixture is stirred for 2–4 hours.
  • Workup and Isolation : The product is extracted, washed, and purified as above.

Advantages and Limitations

  • Safety : Triphosgene is less hazardous than phosgene but still requires careful handling.
  • Purity : This method minimizes byproducts but may require rigorous drying to prevent hydrolysis of the isocyanate.

Large-Scale Synthesis and Industrial Adaptations

For industrial production, modifications focus on cost efficiency and solvent recovery. A patent-derived protocol utilizes phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) to enhance reaction rates.

Optimized Protocol

  • Solvent System : Toluene/water with NaHCO₃ as the base.
  • Catalyst : 5 mol% tetrabutylammonium bromide.
  • Conditions : Reflux for 6–8 hours, achieving >90% conversion.
  • Recovery : The organic phase is distilled to recover toluene, and the product is crystallized from heptane.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 3H, Ar-H).
  • ¹⁹F NMR : δ -62.5 (CF₃), -112.3 (Ar-F).
  • HRMS : [M+H]⁺ calcd. for C₁₀H₈F₄NO₂: 274.0432, found: 274.0435.

Challenges and Mitigation Strategies

Challenge Solution
Low amine nucleophilicity Use activating agents (e.g., DMAP) or elevated temperatures.
Solubility issues Employ polar solvents (e.g., DMF) or co-solvents.
Byproduct formation Optimize stoichiometry and add bases in stages.

Q & A

Q. What are the key structural features of ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate, and how do they influence its chemical reactivity?

The compound contains a carbamate group (-NHCOO-) linked to a substituted phenyl ring. The phenyl ring is functionalized with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The carbamate group introduces hydrogen-bonding potential, while the electron-withdrawing -CF₃ and fluorine substituents enhance electrophilicity and stability. These features promote interactions with biological targets (e.g., enzymes) and improve metabolic resistance compared to non-fluorinated analogs .

Q. What synthetic methodologies are effective for preparing this compound?

Synthesis typically involves reacting 4-fluoro-3-(trifluoromethyl)aniline with ethyl chloroformate in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine). Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires stoichiometric precision and inert atmospheres to prevent hydrolysis of the carbamate .

Q. How can researchers characterize the physical properties of this compound?

Key properties include a boiling point of 220.6°C (at 760 mmHg) and density of 1.371 g/cm³. Characterization methods:

  • Spectroscopy : IR for carbamate C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches; NMR for fluorine environments (¹⁹F NMR δ -60 to -70 ppm for -CF₃).
  • Chromatography : HPLC with UV detection (retention time ~1.01 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate biological activity and pharmacokinetics?

The -CF₃ group enhances lipophilicity (logP ~2.8), improving membrane permeability and target engagement. Its electron-withdrawing nature stabilizes binding interactions (e.g., π-stacking with aromatic residues in enzymes). Metabolic stability is increased due to resistance to oxidative degradation, as evidenced by reduced CYP450-mediated metabolism in hepatic microsomal assays .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Contradictions (e.g., varying IC₅₀ values) arise from structural modifications. For example:

  • Chloro vs. fluoro substitution : Chloro analogs (e.g., ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate) exhibit stronger electrophilicity but lower metabolic stability.
  • Amino group addition : Introducing an amino group (e.g., ethyl N-[2-amino-3-fluoro-4-(trifluoromethyl)phenyl]carbamate) enhances hydrogen bonding but may reduce bioavailability. Use structure-activity relationship (SAR) studies with molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to quantify binding differences .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves bond lengths and angles. Key steps:

  • Crystal growth via slow evaporation in ethyl acetate/hexane.
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Twinning analysis (via PLATON) if space group ambiguities arise. SHELX programs are robust for small-molecule refinement, even with high-resolution (<1.0 Å) data .

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

  • Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) with varied substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular dynamics (MD) simulations : Analyze enzyme-ligand conformational changes (e.g., GROMACS with CHARMM force fields). Compare results to analogs lacking the -CF₃ group to isolate electronic effects .

Comparative Analysis of Structural Analogs

A subset of related compounds and their distinguishing features:

Compound NameKey Structural VariationImpact on Properties
Ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamateChloro substituentHigher electrophilicity, lower metabolic stability
Ethyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamateAmino group at 2-positionEnhanced hydrogen bonding, reduced logP
Ethyl N-[1-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropyl]carbamateCyclopropane moietyAltered pharmacokinetics (slower clearance)

Q. Methodological Notes

  • Data validation : Cross-check spectral data (NMR, IR) with computational predictions (e.g., Gaussian09) to confirm assignments .

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